molecular formula C14H13FN4 B2419322 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile CAS No. 338773-37-8

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile

Cat. No.: B2419322
CAS No.: 338773-37-8
M. Wt: 256.284
InChI Key: FYHVDMACOFGDHG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dimethylamino and fluoroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which is then reacted with nicotinonitrile under specific conditions to introduce the fluoroanilino group. The dimethylamino group is subsequently introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Shares the fluoroanilino group but lacks the nicotinonitrile core.

    Nicotinonitrile derivatives: Similar core structure but different substituents.

Uniqueness

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(dimethylamino)-2-(4-fluoroanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHVDMACOFGDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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